ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate
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Overview
Description
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can be achieved through several methods. One common approach involves the alkylation of imidazole with methyl iodide, followed by further alkylation with ethyl bromide . Another method includes the deprotonation of imidazole with sodium hydride, followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow processes, automated reaction setups, and the use of industrial-grade reagents and solvents to streamline production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or the carbamate group, potentially forming amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the ethyl carbamate moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the imidazole ring or the ethyl carbamate moiety.
Scientific Research Applications
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can be compared with other imidazole derivatives, such as:
1-Ethyl-2-methylimidazole: Similar in structure but lacks the carbamate group, which may affect its reactivity and biological activity.
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile:
Properties
IUPAC Name |
ethyl N-[2-(2-methylimidazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)11-5-7-12-6-4-10-8(12)2/h4,6H,3,5,7H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUQRXIPJNUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CN=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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